Home > Products > Screening Compounds P21466 > Ornithine phenylacetate
Ornithine phenylacetate - 952154-79-9

Ornithine phenylacetate

Catalog Number: EVT-277722
CAS Number: 952154-79-9
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ornithine phenylacetate is an Ammonia Detoxifying Agent.
Overview

Ornithine phenylacetate is a synthetic compound formed from the amino acid ornithine and phenylacetic acid. It is classified under amino acid derivatives and is primarily investigated for its potential therapeutic applications, particularly in treating hepatic encephalopathy, a serious condition arising from liver dysfunction that leads to elevated ammonia levels in the bloodstream.

Source

Ornithine phenylacetate is synthesized through the reaction of L-ornithine, an endogenous amino acid, with phenylacetic acid. This compound is notable for its role in ammonia detoxification processes within the body, making it significant for research in both biochemistry and medicine.

Classification
  • Type: Amino acid derivative
  • Chemical Formula: C₁₁H₁₅N₃O₄
  • CAS Number: 952154-79-9
Synthesis Analysis

Methods

The synthesis of ornithine phenylacetate typically involves mixing aqueous solutions of L-ornithine and phenylacetic acid. The reaction conditions must be carefully controlled to optimize yield and purity. Key steps include:

  1. Reaction Mixture Preparation: L-ornithine is dissolved in water, while phenylacetic acid is prepared in a separate aqueous solution.
  2. Stirring and Reaction: The two solutions are combined and stirred to facilitate the reaction.
  3. Crystallization: Following the reaction, the product is crystallized to isolate ornithine phenylacetate with high purity (greater than 98%) .

On an industrial scale, these methods are optimized for efficiency, focusing on parameters such as temperature, pH, and reactant concentrations to ensure consistent quality .

Molecular Structure Analysis

Data

  • Molecular Weight: 239.25 g/mol
  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
Chemical Reactions Analysis

Reactions

Ornithine phenylacetate undergoes various chemical reactions, primarily conjugation reactions involving ammonia. The primary reaction involves:

  1. Conjugation with Ammonia: Ornithine phenylacetate facilitates the conjugation of ammonia with phenylacetate to form phenylacetylglutamine.
  2. Excretion Pathway: The resulting phenylacetylglutamine is then excreted from the body, which helps to reduce plasma ammonia levels .

Technical Details

The key reagents involved in these reactions are L-ornithine and phenylacetic acid, with controlled pH conditions necessary to promote effective conjugation . The major product formed is phenylacetylglutamine, which plays a crucial role in detoxifying ammonia.

Mechanism of Action

The mechanism of action of ornithine phenylacetate involves several critical steps:

  1. Ammonia Conjugation: The compound aids in conjugating ammonia with phenylacetate, leading to the formation of phenylacetylglutamine.
  2. Ammonia Excretion: Phenylacetylglutamine is subsequently excreted from the body, significantly lowering plasma ammonia concentrations.
  3. Enzyme Activity Modulation: Ornithine phenylacetate stimulates glutamine synthetase activity, enhancing the conversion of ammonia into glutamine while normalizing glutaminase activity in the gut .

This mechanism is particularly beneficial for patients suffering from hepatic encephalopathy, where ammonia accumulation poses severe health risks.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid powder
  • Shelf Life: Over three years when stored properly
  • Storage Conditions: Should be kept dry and dark at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term storage .

Chemical Properties

  • Solubility: Soluble in DMSO
  • Purity Level: Typically exceeds 98%, ensuring minimal impurities that could affect biological activity .

Applications: Scientific Uses

Ornithine phenylacetate has numerous applications across various scientific fields:

  • Chemistry: Utilized in studies related to the urea cycle and ammonia detoxification processes.
  • Biology: Investigated for its effects on cellular metabolism and various biological pathways.
  • Medicine: Primarily researched for its potential as a treatment for hepatic encephalopathy by lowering elevated ammonia levels in patients with liver failure .
  • Industry: Used in pharmaceutical development aimed at treating liver-related disorders and conditions involving hyperammonemia .
Introduction to Ornithine Phenylacetate in Hyperammonemia Management

Biochemical Context of Ammonia Homeostasis in Liver Failure

Ammonia homeostasis is critically dependent on the integrated function of multiple organ systems, with the liver playing a central detoxification role through the urea cycle and glutamine synthesis. In chronic liver failure, bile duct ligation (BDL) models reveal profound disruptions in ammonia-metabolizing enzymes: Hepatic glutamine synthetase (GS) activity decreases by >80%, while glutaminase (GA) activity exhibits organ-specific dysregulation – decreasing in the liver but increasing significantly in the gut, muscle, and frontal cortex [1]. This enzymatic imbalance creates a pathological pattern where ammonia production increases (particularly in the intestine) while the body's primary detoxification pathways become compromised.

The skeletal muscle emerges as a critical compensatory organ for ammonia detoxification during hepatic insufficiency, expressing glutamine synthetase to incorporate ammonia into glutamine. However, this adaptation proves insufficient to prevent systemic hyperammonemia due to the overwhelming ammonia load and reduced hepatic glutamine synthetase activity. Simultaneously, increased intestinal glutaminase activity contributes to the ammonia burden by catalyzing the hydrolysis of glutamine into glutamate and free ammonia, creating a vicious cycle of ammonia generation and impaired elimination [1] [7].

Table 1: Alterations in Ammonia-Metabolizing Enzymes in Liver Failure

EnzymeTissueChange in ActivityFunctional Consequence
Glutamine Synthetase (GS)Liver↓ >80%Reduced ammonia detoxification capacity
Glutaminase (GA)GutIncreased ammonia generation
Glutaminase (GA)MuscleIncreased local ammonia production
Glutaminase (GA)Frontal CortexPotential contribution to neurotoxicity
Glutamine Synthetase (GS)Muscle↔/Slight ↑Incomplete compensatory detoxification

Pathophysiological Role of Hyperammonemia in Hepatic Encephalopathy

Hyperammonemia constitutes the primary neurotoxin driving hepatic encephalopathy (HE) pathogenesis. Elevated systemic ammonia levels directly compromise cerebral function through multiple mechanisms: 1) Induction of astrocyte swelling and cerebral edema via glutamine accumulation (the "glutamine hypothesis"), 2) Disruption of cerebral energy metabolism and mitochondrial function, 3) Alteration of neurotransmitter systems, including both inhibitory (GABAergic) and excitatory (glutamatergic) pathways, and 4) Promotion of oxidative stress and neuroinflammation [2] [7].

Clinical evidence consistently demonstrates the correlation between plasma ammonia levels and HE severity. Phase IIb trials reveal that venous ammonia levels > upper limit of normal (ULN) are present in approximately 87% of hospitalized cirrhotic patients with overt HE episodes. Importantly, reduction of plasma ammonia levels with OP therapy correlates significantly with improvement in HE staging (p=0.009). Patients achieving clinical response based on HE staging demonstrate significantly greater reductions in mean plasma ammonia levels compared to non-responders (p=0.009), establishing a direct link between ammonia reduction and neurological improvement [2] [3]. The time required to achieve plasma ammonia ≤ ULN emerges as a critical pharmacodynamic marker, with OP significantly accelerating ammonia normalization compared to placebo (p=0.028) [3].

Table 2: Ammonia Thresholds and Clinical Correlations in Hepatic Encephalopathy

Ammonia ParameterClinical CorrelationTherapeutic Significance
Baseline > ULNPresent in 87% of overt HE patientsIdentifies target population for ammonia-lowering therapies
Ammonia > ULN persistenceAssociated with delayed HE recoveryTime to normalization is a key treatment endpoint
Magnitude of reductionCorrelates with improvement in HE stage (p=0.009)Predictor of clinical efficacy
Rate of reductionFaster normalization with effective scavengersImpacts neurological outcomes

Unmet Clinical Needs in Ammonia Scavenging Therapies

Current first-line therapies for hyperammonemia in HE exhibit significant limitations. Non-absorbable disaccharides (e.g., lactulose) function primarily through catharsis and colonic acidification to reduce ammonia absorption and promote fecal nitrogen excretion. However, their efficacy is variable, and tolerability issues (bloating, diarrhea, electrolyte imbalances) frequently limit adherence and effectiveness. Antibiotics like rifaximin reduce ammonia-producing gut bacteria but carry concerns regarding long-term microbial resistance and are typically reserved for recurrent HE [7]. Critically, approximately 30-40% of patients fail to respond to standard care within 48 hours, highlighting a substantial therapeutic gap for effective ammonia-lowering therapies [3].

Ornithine phenylacetate (OP) addresses these limitations through a novel dual-pronged molecular mechanism: 1) The ornithine moiety stimulates glutamine synthetase activity in skeletal muscle, enhancing peripheral ammonia detoxification into glutamine, and 2) The phenylacetate moiety conjugates with glutamine (catalyzed by hepatic acyl-CoA synthetase and acyltransferase) to form phenylacetylglutamine (PAGN), which is excreted renally. This coordinated mechanism simultaneously increases ammonia trapping and facilitates its elimination, preventing glutamine hydrolysis by glutaminase and subsequent ammonia recycling [1] [7] [8]. Pharmacokinetic studies confirm the mechanistic sequence: OP administration produces dose-dependent increases in plasma phenylacetic acid (PAA) and urinary PAGN excretion (~50-60% of administered PAA recovered as urinary PAGN), directly linking drug exposure to ammonia scavenging activity [2] [3].

Table 3: Comparative Mechanisms of Ammonia-Targeting Therapies

Therapeutic ApproachPrimary MechanismKey Limitations
Non-absorbable Disaccharides (Lactulose)Colonic acidification, catharsisVariable efficacy, poor tolerability, unpredictable dosing
Gut-Targeted Antibiotics (Rifaximin)Reduction of urease-producing bacteriaMicrobial resistance concerns, not for acute monotherapy
L-Ornithine L-Aspartate (LOLA)Stimulation of urea cycle/glutamine synthesisLimited efficacy in decompensated cirrhosis
Glycerol PhenylbutyrateGlutamine conjugation (phenylglutamine)Slow hydrolysis to active moiety, variable kinetics
Ornithine Phenylacetate (OP)Dual: Muscle GS stimulation + Glutamine conjugation (PAGN)Requires intravenous administration (acute setting)

Recent clinical developments underscore OP's therapeutic potential. Following acquisition by Yaqrit in 2024, OP (designated OPA) received FDA Fast Track designation and is progressing toward Phase III trials for acute HE in 2025, with parallel development of an oral formulation for HE prevention and urea cycle disorders [6]. This advancement reflects confidence in its mechanism and addresses the critical need for rapidly acting, mechanistically targeted ammonia-lowering therapies in patients unresponsive to conventional approaches.

Properties

CAS Number

952154-79-9

Product Name

Ornithine phenylacetate

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate;

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.